B1580045 L-LEUCINE (13C6;15N)

L-LEUCINE (13C6;15N)

Cat. No.: B1580045
M. Wt: 138.12
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-LEUCINE (13C6;15N) is a useful research compound. Molecular weight is 138.12. The purity is usually 98%.
BenchChem offers high-quality L-LEUCINE (13C6;15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LEUCINE (13C6;15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

138.12

Purity

98%

Origin of Product

United States

Scientific Research Applications

Proteomics

One of the primary applications of L-Leucine (13C6;15N) is in the field of proteomics, particularly through the use of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). This technique allows researchers to quantify protein expression levels and dynamics in cells under various conditions.

Case Study: SILAC in Cancer Research

A study utilized L-Leucine (13C6;15N) to investigate protein expression changes in cancer cells. By incorporating this labeled amino acid into the growth medium, researchers could differentiate between proteins synthesized in treated versus untreated cells. The results indicated significant alterations in metabolic pathways associated with tumor growth, demonstrating the utility of isotopic labeling for understanding cancer biology .

Metabolomics

L-Leucine (13C6;15N) is also employed in metabolomic studies to trace metabolic pathways and assess the flux of metabolites within biological systems. Its use helps elucidate the role of leucine in various metabolic processes, including energy production and amino acid metabolism.

Case Study: Metabolic Flux Analysis

In a study on muscle metabolism, researchers infused subjects with L-Leucine (13C6;15N) to measure its incorporation into proteins and other metabolites. The findings revealed that leucine significantly influenced muscle protein synthesis rates during both fasting and postprandial states, highlighting its importance in muscle biology and recovery .

Nutritional Studies

L-Leucine (13C6;15N) has been pivotal in nutritional research, particularly concerning dietary protein intake and its effects on muscle health.

Case Study: Dietary Protein Impact on Muscle Synthesis

A controlled trial investigated the effects of different dietary protein sources on muscle synthesis using L-Leucine (13C6;15N) as a tracer. Participants consumed varying levels of protein while their muscle biopsies were analyzed for leucine incorporation. Results indicated that higher protein intake led to enhanced muscle protein synthesis, supporting dietary recommendations for athletes and aging populations .

Clinical Applications

The clinical implications of L-Leucine (13C6;15N) extend to understanding metabolic disorders and developing therapeutic strategies.

Case Study: Diabetes Management

Research has explored the use of L-Leucine (13C6;15N) to study insulin sensitivity and glucose metabolism in diabetic patients. By tracking how labeled leucine is utilized during glucose challenges, researchers gained insights into the impaired metabolic pathways characteristic of diabetes .

Preparation Methods

Principle

Microbial biosynthesis leverages the natural metabolic pathways of certain bacteria to incorporate stable isotopes into amino acids. Corynebacterium glutamicum, a well-known glutamic acid producer, is commonly used due to its efficient branched-chain amino acid biosynthesis pathways.

Process Details

  • Culture Medium : A basal medium supplemented with isotopically labeled nitrogen source ([15N]ammonium sulfate), glucose, and sodium alpha-ketoisocaproate (a leucine precursor).
  • Incubation : C. glutamicum is incubated under controlled conditions to induce the biosynthesis pathways specific for leucine.
  • Isotopic Incorporation : The bacteria incorporate 15N into the amino group and 13C into the carbon skeleton by metabolizing the labeled substrates.
  • Yield and Purity : Reported production reaches approximately 138 µmol/mL with isotopic enrichment up to 90-95% atom percent for 15N and carbon-13, verified by proton NMR and GC-MS analysis.
  • Purification : The labeled leucine is purified post-cultivation to remove impurities and unlabeled residues.

Advantages and Limitations

  • Advantages : High isotopic enrichment, site-specific labeling, and relatively cost-effective for large-scale production.
  • Limitations : Requires specialized bacterial strains and controlled fermentation conditions; purification steps are critical to achieve high purity.

Chemical Preparation and Formulation

Chemical Synthesis and Stock Solution Preparation

While direct chemical synthesis of fully labeled L-Leucine (13C6;15N) is complex and less common, the compound is commercially available, often prepared through microbial biosynthesis and then formulated for research use.

Stock Solution Preparation Guidelines

  • Solubility : Approximately 6.25 mg/mL in water (45.25 mM), requiring ultrasonic treatment and mild heating (37°C) to enhance dissolution.
  • Storage : Stock solutions should be aliquoted to avoid freeze-thaw cycles, stored at -80°C for up to 6 months or at -20°C for up to 1 month.
  • Formulation for In Vivo Use : Preparation involves dissolving the compound in DMSO master liquid, followed by sequential addition of PEG300, Tween 80, and water or corn oil with mixing and clarification steps to ensure a clear solution.

Preparation Table for Stock Solutions

Amount of L-Leucine (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 7.2401 1.448 0.724
5 36.2004 7.2401 3.62
10 72.4008 14.4802 7.2401

Analytical Verification and Research Findings

Isotopic Enrichment Analysis

  • NMR Spectroscopy : Proton and carbon-13 NMR confirm the incorporation of isotopes at expected positions.
  • Mass Spectrometry : Gas chromatography-mass spectrometry (GC-MS) and electron impact (EI) spectra show isotopic enrichment of approximately 95 atom% for 15N and 13C.
  • Site-Specific Labeling : Studies demonstrate that specific carbon atoms can be selectively labeled by using different 13C-labeled precursors (e.g., [2-13C] or [3-13C] pyruvate), allowing detailed metabolic tracing.

Application in Research

  • Used as a tracer in metabolic flux analysis.
  • Incorporated into heavy SILAC media for relative protein quantification.
  • Serves as a labeled standard in quantitative metabolomics and proteomics.

Summary Table: Preparation Methods Comparison

Preparation Method Description Isotopic Enrichment Yield (µmol/mL) Advantages Limitations
Microbial Biosynthesis Fermentation of C. glutamicum with 15N and 13C precursors ~90-95% atom% ~138 High enrichment, scalable Requires fermentation setup
Chemical Synthesis/Formulation Use of purified labeled leucine, preparation of stock and in vivo formulations Commercially >98% purity N/A Ready-to-use, precise formulations Expensive, less common synthesis

Q & A

Basic: How should L-LEUCINE (¹³C₆;¹⁵N) be incorporated into SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments to ensure accurate proteomic quantification?

Methodological Answer:
To ensure robust quantification, prepare SILAC media by replacing natural leucine with L-LEUCINE (¹³C₆;¹⁵N) at a concentration equivalent to standard cell culture protocols (e.g., 146 mg/L for DMEM). Validate complete isotopic incorporation by:

  • Growing cells for ≥5 population doublings to achieve >99% labeling efficiency .
  • Confirming label incorporation via mass spectrometry (MS) by observing a +7 Da mass shift for leucine-containing peptides (¹³C₆ adds +6 Da; ¹⁵N adds +1 Da) .
  • Monitoring cell viability and differentiation to rule out isotopic toxicity, as deviations in growth rates can skew quantification .

Basic: What analytical techniques are most suitable for validating the isotopic purity of L-LEUCINE (¹³C₆;¹⁵N) in metabolic flux studies?

Methodological Answer:

  • NMR Spectroscopy : Use ¹³C-NMR to confirm uniform ¹³C₆ labeling at all carbon positions and ¹⁵N labeling at the amino group. Peaks should align with theoretical shifts for fully labeled leucine .
  • High-Resolution Mass Spectrometry (HRMS) : Analyze the intact molecule or hydrolyzed samples to verify isotopic enrichment (>99% for both ¹³C and ¹⁵N) and rule out partial labeling or contamination .
  • HPLC Coupled with Isotopic Ratio Monitoring : Quantify isotopic enrichment by comparing retention times and peak areas against unlabeled standards .

Advanced: How can researchers resolve contradictory data arising from inconsistent isotopic incorporation in metabolic tracing experiments using L-LEUCINE (¹³C₆;¹⁵N)?

Methodological Answer:
Contradictions often stem from:

  • Cell-Type-Specific Metabolism : For example, cancer cells (e.g., MDA-MB-231) may exhibit faster leucine turnover than hepatic cells (e.g., HepaRG), leading to variable labeling kinetics. Design time-course experiments to establish cell-specific incorporation rates .
  • Isotopic Dilution : Unlabeled leucine from serum or cellular autophagy can dilute the label. Use dialyzed fetal bovine serum (dFBS) and validate media composition via MS .
  • Data Normalization : Apply internal standards (e.g., uniformly labeled cell lysates) to correct for technical variability in MS or NMR datasets .

Advanced: What experimental design considerations are critical when combining L-LEUCINE (¹³C₆;¹⁵N) with other isotopically labeled amino acids for multi-omics studies?

Methodological Answer:

  • Isotopic Crosstalk : Avoid overlapping mass shifts (e.g., ¹³C₆;¹⁵N leucine [+7 Da] vs. ¹³C₆;¹⁵N isoleucine [+7 Da]). Use complementary labels (e.g., ²H₁₀ leucine) or orthogonal techniques like LC-MS/MS with MRM (Multiple Reaction Monitoring) .
  • Stoichiometric Balance : Ensure equimolar ratios of labeled amino acids in media to prevent metabolic bias. For example, excess labeled leucine may alter mTOR signaling, skewing proteomic or metabolomic results .
  • Cross-Platform Validation : Correlate MS data with flux analysis (e.g., ¹³C metabolic flux analysis) to confirm isotopic routing into target pathways like the TCA cycle or protein synthesis .

Advanced: How can researchers optimize the use of L-LEUCINE (¹³C₆;¹⁵N) in NMR-based structural studies of leucine-rich proteins?

Methodological Answer:

  • Selective Labeling : Introduce ¹³C₆;¹⁵N leucine into minimal media during protein expression to achieve site-specific labeling, reducing spectral overlap in 2D/3D NMR experiments .
  • Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-abundance proteins by polarizing ¹³C nuclei in leucine, enabling real-time monitoring of conformational changes .
  • Assignment Strategies : Use TROSY (Transverse Relaxation-Optimized Spectroscopy) to resolve signals in large proteins (>50 kDa) and assign leucine residues via ¹H-¹³C HSQC correlation maps .

Basic: What steps are necessary to ensure reproducibility when synthesizing derivatives of L-LEUCINE (¹³C₆;¹⁵N) for chemical biology applications?

Methodological Answer:

  • Protection/Deprotection Chemistry : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during solid-phase peptide synthesis. Validate deprotection efficiency via ¹H-NMR or FT-IR .
  • Purity Validation : After synthesis, confirm isotopic integrity using HRMS and quantify non-isotopic impurities (e.g., unlabeled byproducts) via reversed-phase HPLC with UV detection at 214 nm .
  • Stability Testing : Store derivatives at -20°C under inert gas (e.g., argon) to prevent racemization or isotopic exchange, and periodically reassay purity .

Advanced: How does the isotopic enrichment level of L-LEUCINE (¹³C₆;¹⁵N) impact sensitivity in quantitative metabolomics?

Methodological Answer:

  • Signal-to-Noise Ratio (SNR) : Enrichment <99% introduces natural abundance ¹²C/¹⁴N signals, increasing baseline noise in MS. Use vendors guaranteeing >99% ¹³C and ¹⁵N enrichment to maximize SNR .
  • Quantitative Accuracy : Lower enrichment (e.g., 95%) causes underestimation of metabolite pool sizes due to isotopic impurity. Apply correction algorithms (e.g., Isotopologue Correction Matrix) during data processing .
  • Cross-Validation : Compare data from ¹³C₆;¹⁵N leucine with alternative labels (e.g., ²H₁₀) to isolate technical artifacts from biological variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.